2-Amino-2-(2-bromo-5-methoxyphenyl)acetic acid
Description
Structural Classification and IUPAC Nomenclature
2-Amino-2-(2-bromo-5-methoxyphenyl)acetic acid (C$$9$$H$${10}$$BrNO$$_3$$) is a brominated arylacetic acid derivative characterized by a phenyl ring substituted with amino, bromo, and methoxy functional groups. The IUPAC name follows systematic rules:
- Root : "acetic acid" for the two-carbon carboxylic acid chain.
- Substituents : "2-amino" and "2-bromo-5-methoxy" denote substituents on the phenyl ring.
- Positional numbering : The bromine atom occupies position 2, while the methoxy group is at position 5 relative to the acetic acid side chain.
Molecular Formula :
| Property | Value |
|---|---|
| Molecular Formula | C$$9$$H$${10}$$BrNO$$_3$$ |
| Molecular Weight | 260.08 g/mol |
| SMILES | COC1=CC(=C(C=C1)Br)C(C(=O)O)N |
The amino group at the α-position of the acetic acid chain introduces chirality, making the compound a potential candidate for enantioselective synthesis.
Historical Development of Brominated Methoxyphenyl Acetic Acid Derivatives
Brominated methoxyphenyl acetic acids emerged in the late 20th century as intermediates in natural product synthesis. Key milestones include:
- Early Synthesis : Regioselective bromination of 4-methoxyphenylacetic acid using bromine in acetic acid, yielding 84% of 2-(3-bromo-4-methoxyphenyl)acetic acid.
- Catalytic Advances : Palladium-catalyzed α-arylation methods enabled coupling of aryl bromides with phenylacetic acids, broadening access to derivatives like 3-bromo-4-methoxyphenylacetic acid.
- Applications : These derivatives serve as precursors to bioactive molecules, such as combretastatin A-4 (antimitotic agent) and vancomycin analogs.
Synthetic Pathways :
| Method | Conditions | Yield |
|---|---|---|
| Direct Bromination | Br$$_2$$ in acetic acid, room temp | 84% |
| Pd-Catalyzed Coupling | Pd(OAc)$$_2$$, DME, 80°C | 80–95% |
Positional Isomerism in Brominated Arylacetic Acid Compounds
Positional isomerism arises from variations in substituent placement on the phenyl ring. For this compound, key isomers include:
1. 5-Bromo-2-methoxyphenylacetic Acid :
2. 3-Bromo-4-methoxyphenylacetic Acid :
Structural Comparison :
| Isomer | Bromine Position | Methoxy Position |
|---|---|---|
| 2-Amino-2-(2-bromo-5-methoxy) | 2 | 5 |
| 5-Bromo-2-methoxy | 5 | 2 |
| 3-Bromo-4-methoxy | 3 | 4 |
Impact on Reactivity :
- Electron-withdrawing bromine at position 2 increases acidity of the α-amino group.
- Methoxy at position 5 enhances solubility via hydrogen bonding.
Positional isomers exhibit distinct physicochemical properties, influencing their utility in pharmaceutical synthesis. For example, 5-bromo-2-methoxyphenylacetic acid shows higher thermal stability (m.p. 151–153°C) compared to its 3-bromo-4-methoxy analog (m.p. 114–117°C).
Properties
IUPAC Name |
2-amino-2-(2-bromo-5-methoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO3/c1-14-5-2-3-7(10)6(4-5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQPHLXTAGXLHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-bromo-5-methoxyphenyl)acetic acid typically involves the bromination of 2-methoxyphenylacetic acid followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like acetic acid or dichloromethane. The subsequent amination step can be carried out using ammonia or an amine source under controlled temperature and pH conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-(2-bromo-5-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide or alkoxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The amino group can be reduced to form primary amines or other reduced derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products: The major products formed from these reactions include various substituted phenylacetic acids, aldehydes, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-2-(2-bromo-5-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-bromo-5-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and methoxy groups can participate in various chemical interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₉H₁₀BrNO₃
- Molecular Weight : 260.08 g/mol
- IUPAC Name: 2-Amino-2-(2-bromo-5-methoxyphenyl)acetic acid
- Safety Profile : Classified with hazard codes H302 (harmful if swallowed), H312 (harmful in contact with skin), and H332 (harmful if inhaled) .
Comparison with Similar Compounds
The structural and functional uniqueness of this compound is highlighted through comparisons with analogs differing in substituent positions, halogen types, or core scaffolds.
Structural Analogs with Halogen and Methoxy Substitutions
Table 1: Comparison of Brominated Methoxyphenylacetic Acid Derivatives
Key Observations :
- Substituent Position Effects : The position of bromine and methoxy groups significantly influences biological activity. For example, 2-bromo-5-methoxy derivatives (target compound) are prioritized in neurological research due to enhanced blood-brain barrier permeability compared to 3-bromo-4-methoxy analogs .
- Amino Group Impact: The presence of the α-amino group (as in the target compound) enhances binding to amino acid transporters, a feature absent in non-amino analogs like 2-(2-bromo-5-methoxyphenyl)acetic acid .
Isoxazole-Containing Analogs: Ibotenic Acid
Table 2: Comparison with Isoxazole-Based α-Amino Acids
Key Differences :
- Scaffold Diversity : Ibotenic acid contains an isoxazole ring instead of a brominated phenyl group, enabling potent neurotoxic activity via GABAergic pathways .
- Bioactivity : While ibotenic acid is bioactive in its natural form, the target compound requires structural optimization for therapeutic use, highlighting the trade-off between synthetic versatility and inherent activity.
Dichlorobenzyl Pentynoic Acid Derivatives
Table 3: Halogen Substitution Patterns in Collagenase Inhibitors
Insights :
Biological Activity
2-Amino-2-(2-bromo-5-methoxyphenyl)acetic acid (commonly referred to as compound A) is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of compound A, exploring its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
The molecular formula of compound A is C₉H₈BrNO₃, and its structure features a bromine atom at the 2-position and a methoxy group at the 5-position of the phenyl ring. These substituents significantly influence its chemical reactivity and biological interactions.
Antimicrobial Properties
Research indicates that compound A exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism underlying this activity is believed to involve the disruption of bacterial cell membranes, leading to cell lysis.
Table 1: Antimicrobial Activity of Compound A
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
Anticancer Properties
Compound A has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways.
Case Study: Breast Cancer Cell Line
In a study involving MCF-7 breast cancer cells, treatment with compound A resulted in a significant decrease in cell viability (up to 70% at a concentration of 50 μM). Flow cytometry analysis indicated an increase in early apoptotic cells, confirming the compound's role in inducing apoptosis.
The biological activity of compound A is influenced by its structural features. The bromine atom enhances lipophilicity, facilitating membrane penetration, while the methoxy group may participate in hydrogen bonding with biological targets. These interactions are crucial for binding to enzymes or receptors involved in microbial growth or cancer cell proliferation.
Interaction Studies
Binding affinity studies have shown that compound A interacts with specific enzymes linked to bacterial metabolism and cancer cell survival. For instance, it has been noted to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in both bacteria and cancer cells.
Research Applications
The unique properties of compound A make it a valuable candidate for further research in drug development. Its dual functionality as an antimicrobial and anticancer agent positions it as a promising lead compound for new therapeutic agents.
Q & A
Q. What synthetic methodologies are optimal for preparing 2-amino-2-(2-bromo-5-methoxyphenyl)acetic acid?
The synthesis typically involves bromination and functional group coupling. For example:
- Step 1 : Bromination of a methoxy-substituted phenylacetic acid precursor using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., light exclusion to avoid side reactions).
- Step 2 : Introduction of the amino group via reductive amination or protection/deprotection strategies (e.g., Boc-protected intermediates).
- Purification : High-performance liquid chromatography (HPLC) or column chromatography is recommended for isolating the product, given the compound’s polarity and potential byproducts .
- Validation : Confirm regioselectivity of bromination using H NMR (e.g., coupling patterns for aromatic protons) and mass spectrometry (MS) for molecular weight confirmation .
Q. How should researchers characterize the structural and electronic properties of this compound?
- X-ray crystallography : Use SHELX software for structure refinement if single crystals are obtainable, focusing on resolving the bromine and methoxy substituent orientations .
- Spectroscopy :
- C NMR to confirm the acetic acid backbone and substituent effects on chemical shifts.
- Infrared (IR) spectroscopy to identify carboxylic acid O–H stretches (~2500-3300 cm) and amine N–H bends (~1600 cm).
- Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for decomposition points of the bromine and methoxy groups .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar compounds?
- Structure-activity relationship (SAR) : Systematically vary substituents (e.g., replacing Br with Cl or adjusting methoxy positioning) and test inhibitory activity against target enzymes (e.g., collagenase) using IC assays .
- Docking simulations : Use AutoDock Vina to model interactions with enzyme active sites (e.g., hydrogen bonding with Gln215 in collagenase) and correlate binding energies () with experimental IC values. Address discrepancies by validating force field parameters or solvation models .
Q. How can kinetic vs. thermodynamic control influence the compound’s reactivity in coupling reactions?
- Experimental design :
- Vary reaction temperatures and catalysts (e.g., Pd for Suzuki couplings) to isolate kinetic (low-T, fast) vs. thermodynamic (high-T, equilibrium-driven) products.
- Monitor intermediates via in-situ FTIR or LC-MS.
- Case study : In amide bond formation, kinetic control may favor less stable but faster-forming intermediates, while thermodynamic control stabilizes products through resonance (e.g., methoxy group’s electron-donating effects) .
Q. What are the challenges in crystallizing this compound, and how can they be mitigated?
- Solvent selection : Use mixed solvents (e.g., DMSO/water) to balance solubility and slow evaporation rates.
- Additives : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize hydrogen bonds between the amine and carboxylic acid groups.
- Cryo-crystallography : For temperature-sensitive crystals, collect data at 100 K to reduce thermal motion artifacts .
Methodological Notes
- Contradiction analysis : Cross-validate computational and experimental data (e.g., DFT-predicted bond lengths vs. X-ray values) to identify systematic errors in functional groups .
- Bioactivity assays : Include positive controls (e.g., known collagenase inhibitors) and replicate experiments to account for variability in enzyme inhibition studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
